molecular formula C17H22ClN3O2 B12751644 N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride CAS No. 149750-17-4

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride

Katalognummer: B12751644
CAS-Nummer: 149750-17-4
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: GQDJMQZTXZJTJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyridazinyl ring, a phenyl group, and a furan ring, making it an interesting subject for scientific research.

Vorbereitungsmethoden

The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyridazinyl ring, followed by the introduction of the phenyl group and the furan ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .

Wirkmechanismus

The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-2-furancarboxamide hydrochloride can be compared with other similar compounds, such as N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride. These compounds share similar structural features but may differ in their specific chemical properties and applications.

Eigenschaften

CAS-Nummer

149750-17-4

Molekularformel

C17H22ClN3O2

Molekulargewicht

335.8 g/mol

IUPAC-Name

N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H21N3O2.ClH/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;/h3-9,12,15H,10-11,13H2,1-2H3;1H

InChI-Schlüssel

GQDJMQZTXZJTJM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.